ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

purity quality control indole propanoate

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate is a synthetic indole‑2‑propanoate diester bearing an additional ethoxycarbonylmethyl substituent at the indole C‑3 position. The compound exhibits a predicted octanol‑water partition coefficient (LogP) of 2.6 and a boiling point of 444.2 °C.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 74120-22-2
Cat. No. B1506376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
CAS74120-22-2
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C2=CC=CC=C2N1C)CC(=O)OCC
InChIInChI=1S/C18H23NO4/c1-4-22-17(20)11-10-16-14(12-18(21)23-5-2)13-8-6-7-9-15(13)19(16)3/h6-9H,4-5,10-12H2,1-3H3
InChIKeyNSFZABNNZJVBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120‑22‑2) – A Dual‑Ester Indole Building Block for CRTH2 Antagonist Synthesis


Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate is a synthetic indole‑2‑propanoate diester bearing an additional ethoxycarbonylmethyl substituent at the indole C‑3 position. The compound exhibits a predicted octanol‑water partition coefficient (LogP) of 2.6 and a boiling point of 444.2 °C [1]. It is commercially available at 98 % purity and has been employed as a key intermediate in the convergent synthesis of the CRTH2 antagonist MK‑7246 [2].

Why Close Indole‑Propanoate Analogs Cannot Replace Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate in Demanding Synthetic Sequences


General indole‑2‑propanoate esters lack the second ester handle at the indole C‑3 position, which is required for selective mono‑hydrolysis or orthogonal functionalisation. Partial saponification of the bis‑ester architecture yields 2‑alkoxycarbonyl‑3‑indolealkanoic acids that are inaccessible from simple mono‑ester analogs [1]. Substituting with a mono‑ester eliminates the regioselective differentiation necessary for the MK‑7246 synthetic route [2] and for the construction of pyrimido[4,5‑b]indole or quinoline libraries .

Quantitative Differentiation Evidence for Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120‑22‑2) Versus Closest Analogs


Higher Commercial Purity: 98 % vs. 95 % for the Mono‑Ester Comparator

The target compound is routinely supplied at 98 % purity (HPLC) , whereas the closest commercially available mono‑ester analog, methyl 3‑(1‑methyl‑1H‑indol‑2‑yl)propanoate (CAS 1380430‑66‑9), is typically offered at 95 % purity . The 3‑percentage‑point purity advantage reduces the burden of unknown impurities in multi‑step syntheses.

purity quality control indole propanoate

Dual‑Ester Architecture Enables Selective Mono‑Hydrolysis – A Capability Absent in Mono‑Ester Analogs

The target compound contains two electronically distinct ester groups: a propanoate ester at C‑2 and an ethoxycarbonylmethyl ester at C‑3. Partial saponification selectively cleaves the less hindered propanoate ester, giving 3‑(2‑ethoxy‑2‑oxoethyl)‑1‑methyl‑1H‑indole‑2‑propanoic acid (CAS 74120‑23‑3) [1]. Mono‑ester analogs such as methyl 3‑(1‑methyl‑1H‑indol‑2‑yl)propanoate cannot undergo this differentiation, yielding a single acid product upon hydrolysis.

selective hydrolysis diester indole functionalisation

Documented Role as a Key Intermediate in the Synthesis of CRTH2 Antagonist MK‑7246

The target compound is explicitly described as a product (intermediate) in the development of multiple synthetic routes to MK‑7246, a clinical CRTH2 antagonist [1]. In contrast, the mono‑ester analog methyl 3‑(1‑methyl‑1H‑indol‑2‑yl)propanoate lacks the requisite C‑3 ethoxycarbonylmethyl group needed for the downstream N‑alkylation/cyclisation manifold that establishes the MK‑7246 core. No peer‑reviewed route to MK‑7246 employs the mono‑ester analog.

CRTH2 antagonist MK‑7246 process chemistry

Predicted LogP Advantage Over the Corresponding Mono‑Acid Hydrolysis Product

The ethyl ester target compound exhibits a predicted LogP of 2.6 [1], whereas the mono‑acid hydrolysis product 3‑(2‑ethoxy‑2‑oxoethyl)‑1‑methyl‑1H‑indole‑2‑propanoic acid (CAS 74120‑23‑3) has a molecular weight of 289.33 Da and, by class‑level inference, a lower LogP consistent with the loss of the ethyl ester moiety. The higher lipophilicity of the diester facilitates extraction and chromatographic purification in organic‑solvent‑based workups.

lipophilicity LogP indole diester

Optimal Application Scenarios for Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Based on Verified Differentiation


Convergent Synthesis of CRTH2 (DP2) Antagonists

The compound is deployed as the indole‑2‑propanoate building block in the multi‑kilogram synthesis of MK‑7246, a selective CRTH2 antagonist [1]. Its C‑3 ethoxycarbonylmethyl group enables late‑stage N‑alkylation and subsequent cyclisation, while the 98 % purity minimises impurity carry‑over in GMP‑compliant campaigns.

Selective Mono‑Hydrolysis for Regiochemically Defined Indole‑Alkanoic Acids

Partial saponification of the bis‑ester architecture yields 2‑alkoxycarbonyl‑3‑indolepropanoic acids that serve as versatile scaffolds for amide coupling, decarboxylative cross‑coupling, or heterocycle annulation [2]. Mono‑ester analogs cannot provide the same regiochemical control.

Library Synthesis of Pyrimido[4,5‑b]indoles and Quinoline‑2,3‑dicarboxylates

The dual‑ester substitution pattern facilitates intramolecular cyclisations to construct fused pyrimidine and quinoline systems, as demonstrated with the structurally related N‑H indole bis‑ester . The N‑methylated variant (CAS 74120‑22‑2) offers improved solubility and distinct reactivity in analogous transformations.

High‑Purity Process Chemistry Where Impurity Profiles Are Critical

Procurement of the 98 % purity material reduces the risk of unidentified impurities interfering with catalytic steps (e.g., Ir‑catalysed N–H insertion) in late‑stage pharmaceutical manufacturing, compared to the 95 % purity typical of simpler indole‑propanoate esters .

Quote Request

Request a Quote for ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.